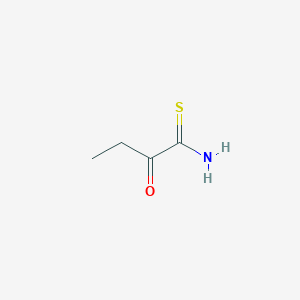

2-Oxobutanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H7NOS |

|---|---|

Molecular Weight |

117.17 g/mol |

IUPAC Name |

2-oxobutanethioamide |

InChI |

InChI=1S/C4H7NOS/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) |

InChI Key |

OQIQTMJOIUUHLC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(=S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Oxobutanethioamide and Its Derivatives

Chemo- and Regioselective Synthesis of the 2-Oxobutanethioamide Core

The synthesis of the α-oxothioamide core, as exemplified by 2-oxobutanethioamide, requires precise control to ensure the selective formation of the desired structure over potential side products. Modern synthetic chemistry has produced several reliable methods to achieve this.

Reaction Pathways for Formation of the α-Oxothioamide Moiety

The formation of the α-oxothioamide functional group can be achieved through several strategic pathways, often involving multicomponent reactions or the functionalization of ketone precursors. A prominent and widely used method is a variation of the Willgerodt–Kindler reaction, which traditionally converts aryl alkyl ketones into terminal amides or thioamides. Recent adaptations allow for the direct and efficient conversion of aryl methyl ketones into α-ketothioamides. mdpi.com This reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine (B109124) or piperidine. mdpi.comrsc.org An iodine-promoted version of this reaction, using sodium hydrosulfide (B80085) as the sulfur source, also efficiently converts aryl methyl ketones to the corresponding α-ketothioamides. mdpi.com

Other notable synthetic routes include:

From α-Azido Ketones: A metal-free oxidative-amidation strategy allows for the synthesis of α-ketothioamides from α-azido ketones. organic-chemistry.org This pathway involves the C-H bond thionation of the α-azido ketone with elemental sulfur to form an α-ketothioacyl azide (B81097) intermediate, which is then subjected to nucleophilic attack by an amine. organic-chemistry.org

From Sulfoxonium Ylides: In a simple, scalable, and metal-free approach, sulfoxonium ylides react with primary or secondary amines in the presence of elemental sulfur to yield α-ketothioamides at room temperature. organic-chemistry.org

From Enaminones: An unprecedented metal-free method involves the cleavage of the C=C bond in N,N-disubstituted enaminones. acs.org This cascade reaction utilizes elemental sulfur and N,N-dimethyl-4-aminopyridine (DMAP) to functionalize both C=C and C-H bonds, leading to the formation of new C=S and C–N bonds. acs.org

Optimization of Synthetic Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of 2-oxobutanethioamide and its derivatives, while also minimizing reaction times and environmental impact. Key parameters for optimization include the choice of catalyst, solvent, base, and temperature.

For instance, in the Willgerodt-Kindler type synthesis from methyl ketones, while solution-based protocols often require elevated temperatures and extended reaction times, recent developments have shown that mechanochemical, solvent-free methods can offer significant advantages. rsc.org Grinding the reactants in a mixer mill, often with a base like potassium tert-butoxide, can lead to the desired α-ketothioamide in a much shorter time. rsc.org The optimization of such a reaction involves screening different bases and adjusting the stoichiometry of the reactants.

The following table illustrates typical parameters that are varied during the optimization of α-ketothioamide synthesis.

| Parameter | Variation | Effect on Reaction | Reference |

| Catalyst | Metal-free vs. Metal-catalyzed | Metal-free options (e.g., I₂, DMAP) enhance sustainability. mdpi.comacs.org Iron catalysts have also been used but can require harsher conditions. rsc.org | mdpi.comrsc.orgacs.org |

| Solvent | DMF, DMSO, Toluene, Solvent-free | Solvent choice affects reactant solubility and reaction rate. Solvent-free (mechanochemical) methods can accelerate the reaction and simplify purification. rsc.orgnih.gov | rsc.orgnih.gov |

| Sulfur Source | Elemental Sulfur (S₈), Sodium Hydrosulfide | Elemental sulfur is common, but other sources can be used depending on the specific reaction pathway. mdpi.comrsc.org | mdpi.comrsc.org |

| Base | K₂CO₃, K-t-BuO, Triethylamine | The choice of base is crucial for deprotonation steps and can influence the reaction pathway and yield. rsc.org | rsc.org |

| Temperature | Room Temperature to 120 °C | Higher temperatures are often required for solution-based methods, while mechanochemical and other modern methods can sometimes proceed at room temperature. mdpi.comorganic-chemistry.org | mdpi.comorganic-chemistry.org |

Functionalization and Derivatization Strategies for 2-Oxobutanethioamide Analogues

The 2-oxobutanethioamide scaffold can be readily functionalized to generate a diverse library of analogues for various applications, such as in structure-activity relationship (SAR) studies. nih.gov Derivatization can be targeted at the thioamide nitrogen, the butane (B89635) backbone, or through the addition of entirely new ring systems.

N-Substitution Reactions

The synthesis of N-substituted analogues of 2-oxobutanethioamide is most commonly achieved by employing different primary or secondary amines during the initial synthesis. nih.gov In multicomponent reactions, such as the Willgerodt-Kindler type synthesis, the choice of the amine directly dictates the N-substituent on the final α-ketothioamide product. This approach has been used to create extensive libraries of compounds with varied N-alkyl, N-aryl, and N-heterocyclic groups for biological screening. nih.gov

Alternatively, transamidation of a primary thioamide can provide a route to more substituted thioamides. mdpi.com This involves activating the primary thioamide towards C-N bond formation to allow for the introduction of a new amine. mdpi.com

The following table showcases examples of different amine moieties that have been incorporated to create N-substituted α-ketothioamide derivatives.

| Starting Amine | Resulting N-Substituent | Reference |

| Morpholine | Morpholinyl | nih.gov |

| Piperidine | Piperidinyl | rsc.org |

| Pyrrolidine | Pyrrolidinyl | x-mol.net |

| Diethylamine | N,N-Diethyl | rsc.org |

| Aniline | N-Phenyl | rsc.org |

Modification of the Butane Backbone

Modification of the butane backbone of 2-oxobutanethioamide is primarily achieved by selecting a different starting ketone in the synthetic sequence. The structure of the ketone directly translates to the "R" group in the resulting R-C(O)C(S)NR'₂ α-ketothioamide. For example, to synthesize an analogue with a phenyl group instead of the ethyl group of 2-oxobutanethioamide, one would start with acetophenone (B1666503) instead of 2-butanone.

This strategy has been demonstrated with a wide variety of starting ketones:

Aryl Methyl Ketones: Using substituted acetophenones (e.g., p-chloroacetophenone, p-methoxyacetophenone) yields α-ketothioamides with different aryl backbones. rsc.orgnih.gov

Aliphatic Ketones: The use of purely aliphatic ketones, such as cyclohexyl methyl ketone, has been shown to produce the corresponding α-ketothioamide, demonstrating that the backbone is not limited to aryl structures. rsc.org

Functionalized Ketones: The reaction tolerates significant functional group diversity in the starting ketone, allowing for the synthesis of complex backbones. mdpi.com

Another approach involves the alkylation of enolate intermediates. The addition of enolates from ketones to an isothiocyanate generates a thiolate anion, which can then be alkylated before cyclization, introducing further substitution on the carbon backbone. tandfonline.com

Introduction of Heterocyclic Moieties to the 2-Oxobutanethioamide Scaffold

The α-oxothioamide moiety is an excellent precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles. The inherent reactivity of the carbonyl and thiocarbonyl groups allows for controlled cyclization reactions.

A prominent example is the Hantzsch thiazole (B1198619) synthesis, which has been adapted for α-oxothioamides. The reaction of an α-oxothioamide with an α-bromoketone leads to the regioselective formation of 2-acyl-4-substituted-thiazoles. rsc.orgrsc.orgnih.gov The reaction proceeds via nucleophilic attack of the thioamide sulfur onto the α-bromoketone, followed by intramolecular cyclization and dehydration. rsc.org

Other important heterocyclic transformations include:

Thiophene (B33073) Synthesis: The reaction of β-oxo thioamides (which exist in tautomeric equilibrium with α-enethiol forms) with α-haloketones can be directed towards the selective synthesis of highly substituted thiophenes. tandfonline.com

1,2,4-Thiadiazole Synthesis: Iodine-mediated oxidative dimerization of α-oxothioamides provides a pathway to 3,5-bis(acyl)-1,2,4-thiadiazoles. researchgate.net

4-Aminothiazole Synthesis: A one-pot, three-component reaction between α-oxodithioesters (precursors to α-oxothioamides), cyanamide, and α-bromoketones yields 2-acyl-4-aminothiazoles. tandfonline.com

The following table summarizes key heterocyclic syntheses starting from α-oxothioamide scaffolds or their immediate precursors.

| Reactant(s) | Heterocyclic Product | Key Conditions | Reference |

| α-Oxothioamide, α-Bromoketone | 2-Acylthiazole | DMF, no base | rsc.orgnih.gov |

| β-Oxo Thioamide, α-Bromoketone | Substituted Thiophene | NaH, DMF | tandfonline.com |

| α-Oxothioamide (dimerization) | 3,5-Bis(acyl)-1,2,4-thiadiazole | I₂, oxidative conditions | researchgate.net |

| α-Oxodithioester, Cyanamide, α-Bromoketone | 2-Acyl-4-aminothiazole | NaH, DMF | tandfonline.com |

Sustainable Synthetic Approaches for 2-Oxobutanethioamide Production

The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry, aiming to reduce the environmental impact of chemical processes. organic-chemistry.orgsigmaaldrich.com For the production of 2-Oxobutanethioamide and its derivatives, several innovative and eco-friendly approaches have been explored, focusing on the use of greener solvents, catalyst-free systems, and atom-economical reactions. nih.gov These methods offer significant advantages over traditional synthetic routes, which often rely on hazardous reagents and harsh reaction conditions. chemistryviews.orgresearchgate.net

One promising strategy involves the use of deep eutectic solvents (DESs) as an alternative to conventional volatile organic solvents. rsc.org A notable green protocol describes the synthesis of a variety of thioamides in good-to-excellent yields through a one-pot reaction of aldehydes or ketones, secondary amines, and elemental sulfur in a choline (B1196258) chloride-urea based DES. rsc.org This method is particularly attractive as it can be performed without the need for an additional catalyst and allows for the recycling and reuse of the deep eutectic solvent, thereby minimizing waste and energy consumption. rsc.org

Another significant advancement in the sustainable synthesis of thioamides is the application of ionic liquids (ILs). An efficient and environmentally friendly method utilizes the ionic liquid 1,8-diazabicyclo researchgate.netrsc.orgundec-7-enium acetate (B1210297) ([DBUH][OAc]) to catalyze the synthesis of thioamides from aryl nitriles and sodium sulfide (B99878) at room temperature. researchgate.netrsc.org This approach not only employs a reusable catalyst but also uses a readily available and inexpensive inorganic salt as the sulfur source. researchgate.netrsc.org The ease of separation of the product from the ionic liquid further enhances the green credentials of this process. researchgate.netrsc.org

In the realm of atom-economical and environmentally friendly oxidations, a method has been developed for the synthesis of thioamides from thiols under aerobic conditions. organic-chemistry.org This process uses oxygen as the oxidant and avoids the need for external sulfurizing agents, which are often toxic. organic-chemistry.org The reaction can be effectively catalyzed by a small amount of copper(II) chloride, offering a sustainable pathway to thioamide derivatives under mild conditions. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) present a powerful tool for the sustainable synthesis of complex molecules like thioamides. nih.govmdpi.com These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are inherently atom-economical. organic-chemistry.org A transition-metal-free, one-pot synthesis of thioamides has been developed through a three-component reaction involving chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org This method is advantageous as it circumvents the use of transition-metal catalysts, which can lead to product contamination, and does not require additional oxidants. chemistryviews.org

These sustainable synthetic strategies, while demonstrated for a range of thioamides, hold significant potential for the production of 2-Oxobutanethioamide, offering greener and more efficient alternatives to classical synthetic methods.

Research Findings on Sustainable Thioamide Synthesis

Below are interactive data tables summarizing the key findings from various sustainable synthetic approaches for thioamides, which could be adapted for the synthesis of 2-Oxobutanethioamide.

Elucidating the Chemical Reactivity and Mechanistic Pathways of 2 Oxobutanethioamide

Investigations into Tautomeric Equilibria and Dynamic Processes

β-Ketothioamides like 2-Oxobutanethioamide are not static structures but exist as a dynamic equilibrium of several tautomeric forms. mdpi.comencyclopedia.pub The principal tautomerizations at play are the keto-enol and thione-thiol equilibria, which are crucial in determining the molecule's reactivity profile. mdpi.comresearchgate.net

2-Oxobutanethioamide can exist in four main tautomeric forms: the keto-thione form, the enol-thione form, the keto-thiol form, and the enol-thiol form. Spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR), on related β-ketoamides and β-thioxoketones have shown that the molecule predominantly exists as an equilibrium between the keto and a chelated Z-enol form. researchgate.netcore.ac.ukresearchgate.net For 2-Oxobutanethioamide, this equilibrium involves the keto-thione tautomer and the intramolecularly hydrogen-bonded enol-thione tautomer.

The enol form is significantly stabilized by the formation of a six-membered pseudo-ring through a strong intramolecular hydrogen bond between the enolic hydroxyl group and the thiocarbonyl sulfur atom. mdpi.comcore.ac.uk The thione/thiol equilibrium generally favors the thione form in simple thioamides. mdpi.com However, in the conjugated system of 2-Oxobutanethioamide, the relative stability can be influenced by various factors. The predominant tautomers are generally considered to be the keto-thione and the enol-thione forms, with the enol form often being a major contributor in solution due to the stabilizing hydrogen bond. mdpi.comcore.ac.uk

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment and the electronic nature of substituents on the molecular backbone. core.ac.ukscirp.orgsci-hub.semdpi.comnih.gov

Solvent Effects: The polarity of the solvent plays a critical role in determining the favored tautomer. sci-hub.senih.gov Non-polar solvents tend to favor the intramolecularly hydrogen-bonded enol tautomer, as they cannot compete for hydrogen bonding. core.ac.ukresearchgate.net Conversely, polar protic solvents can disrupt the internal hydrogen bond by forming their own hydrogen bonds with the keto and thioamide groups, thus shifting the equilibrium towards the keto form. Polar aprotic solvents can also influence the equilibrium based on their dipole moment. core.ac.ukresearchgate.net

Below is a table illustrating the typical effect of solvent polarity on the percentage of the enol tautomer for a representative β-dicarbonyl system, which serves as a model for the behavior of 2-Oxobutanethioamide.

| Solvent | Dielectric Constant (ε) | Typical % Enol Tautomer |

| Hexane | 1.9 | High (~90-95%) |

| Chloroform | 4.8 | Moderate-High (~70-80%) |

| Acetone | 21 | Moderate (~50-60%) |

| Dimethyl Sulfoxide (DMSO) | 47 | Low-Moderate (~30-40%) |

| Water | 80 | Low (~15-20%) |

Note: Data is illustrative for a general β-dicarbonyl system and demonstrates the trend. Actual percentages for 2-Oxobutanethioamide would require specific experimental determination. core.ac.ukresearchgate.net

Substituent Effects: Electron-donating or electron-withdrawing groups attached to the carbon skeleton of a β-ketothioamide can alter the relative acidity of the α-protons and the basicity of the carbonyl and thiocarbonyl groups, thereby shifting the tautomeric equilibrium. core.ac.ukscirp.org For 2-Oxobutanethioamide, the ethyl group is a weak electron-donating group, which influences the baseline equilibrium. Replacing this group with strong electron-withdrawing groups would be expected to increase the acidity of the α-protons and favor the enol form.

Nucleophilic and Electrophilic Transformations of the Thioamide Functionality

The thioamide group (-CSNH₂) is a versatile functional group that exhibits dual reactivity. The sulfur atom, being larger and more polarizable than oxygen, is a soft nucleophile, while the thiocarbonyl carbon is electrophilic. chim.it This allows 2-Oxobutanethioamide to react with a wide range of electrophiles and nucleophiles.

Nucleophilic Character: The sulfur atom of the thioamide can act as a nucleophile, attacking various electrophiles. A common reaction is S-alkylation, where treatment with alkyl halides leads to the formation of thioimidate salts. This reactivity is fundamental in many synthetic transformations, including the synthesis of heterocycles like thiazoles.

Electrophilic Character: The thiocarbonyl carbon is susceptible to attack by nucleophiles. This is a key step in condensation reactions where amines, hydrazines, or other nucleophiles attack this carbon, often leading to cyclization. chim.it The electrophilicity of the thiocarbonyl carbon is generally less than that of a ketone's carbonyl carbon, but it is still a significant site for reaction.

Advanced Spectroscopic and Structural Characterization of 2 Oxobutanethioamide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-oxobutanethioamide in solution. psu.edu It is particularly powerful for analyzing the tautomeric equilibrium that characterizes this and related molecules. psu.eduencyclopedia.pub By examining the chemical shifts and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can identify the predominant tautomeric forms and characterize the electronic environment of each nucleus. psu.eduencyclopedia.pub

The ¹H NMR spectrum of a compound provides detailed information about the different chemical environments of protons. In molecules like 2-oxobutanethioamide, specific proton signals can be assigned to the various functional groups within the structure. For instance, in related thioamide structures, the protons adjacent to the thiocarbonyl group are typically deshielded and resonate at a downfield chemical shift. vulcanchem.com The presence of tautomers can be inferred from distinct sets of proton signals corresponding to each form, with their integration values reflecting their relative populations. encyclopedia.pub The exact chemical shifts are influenced by the solvent used and the potential for intermolecular interactions, such as hydrogen bonding. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Structurally Related Moieties

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ (next to C=O) | 2.0 - 2.5 | Singlet | The electron-withdrawing nature of the carbonyl group causes a downfield shift. |

| -CH₂- (alpha to C=S) | 3.5 - 4.0 | Singlet | The thiocarbonyl group deshields adjacent protons, leading to a significant downfield shift. vulcanchem.com |

| -NH₂ | Variable | Broad Singlet | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| =CH- (enol tautomer) | 5.0 - 6.0 | Singlet | Appearance of this signal would indicate the presence of the enol-thioamide tautomer. |

| -SH (thiol tautomer) | Variable | Broad Singlet | The presence of this signal would confirm the existence of the enethiol tautomer. |

Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual experimental values for 2-Oxobutanethioamide may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of 2-oxobutanethioamide. libretexts.orgsavemyexams.com The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org This technique is particularly useful for identifying the carbonyl and thiocarbonyl carbons, which resonate at characteristic downfield positions. libretexts.org The presence of distinct signals for the keto and enol forms in the ¹³C NMR spectrum can provide definitive evidence for tautomerism. researchgate.net

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for 2-Oxobutanethioamide

| Carbon Atom | Hybridization | Expected Chemical Shift (δ, ppm) | Notes |

| C=S (Thiocarbonyl) | sp² | 190 - 220 | The thiocarbonyl carbon is significantly deshielded and appears far downfield. |

| C=O (Carbonyl) | sp² | 170 - 190 | The carbonyl carbon also resonates at a low field, but typically upfield from the thiocarbonyl. libretexts.org |

| -CH₂- | sp³ | 40 - 55 | This carbon is adjacent to two electron-withdrawing groups, shifting it downfield. |

| -CH₃ | sp³ | 20 - 30 | The terminal methyl group appears in the typical alkane region. |

Note: The data in this table is based on typical chemical shift ranges for these functional groups. libretexts.orgoregonstate.edu Specific values for 2-Oxobutanethioamide require experimental determination.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing intermolecular interactions within 2-oxobutanethioamide and its complexes. stellarnet.usnih.govedinst.com These two methods are complementary; FT-IR is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of a molecule. gatewayanalytical.com

The FT-IR and Raman spectra of 2-oxobutanethioamide are expected to display characteristic bands corresponding to the vibrations of its constituent functional groups. pressbooks.pub Key vibrational modes include the stretching of the C=O, C=S, N-H, and C-H bonds. The positions of these bands provide a molecular "fingerprint" that aids in structural confirmation. stellarnet.uslibretexts.org For instance, the C=O stretching vibration typically appears as a strong band in the IR spectrum, while the C=S stretch is often weaker in the IR but may be more prominent in the Raman spectrum. nih.govgatewayanalytical.com In metal complexes, shifts in these vibrational frequencies can indicate which functional groups are involved in coordination to the metal ion. researchgate.netekb.egsaudijournals.com

Interactive Data Table: Characteristic Vibrational Frequencies for 2-Oxobutanethioamide

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H | Stretch | 3400 - 3200 | Medium-Strong, Broad | Weak |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium-Strong | Strong |

| C=O | Stretch | 1720 - 1700 | Strong | Medium |

| C=S | Stretch | 1250 - 1050 | Medium-Weak | Strong |

| C-N | Stretch | 1400 - 1200 | Medium | Medium |

Note: The data in this table represents typical ranges for these functional groups from sources like pressbooks.publibretexts.orgvscht.cz. The exact positions and intensities can be influenced by the molecular environment and physical state.

Both FT-IR and Raman spectroscopy are highly sensitive to the effects of hydrogen bonding. researchgate.netspectroscopyonline.comnih.gov The presence of strong intermolecular hydrogen bonds, such as those involving the N-H and C=O groups of 2-oxobutanethioamide, typically leads to a broadening and shifting of the corresponding stretching bands to lower frequencies. scifiniti.commdpi.com For example, the N-H stretching band in a hydrogen-bonded system will be broader and appear at a lower wavenumber compared to a free N-H group. mdpi.com Analysis of these spectral changes can provide valuable information about the supramolecular structure in the solid state and the nature of solute-solvent interactions in solution. spectroscopyonline.com

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. upi.edubioglobax.com The technique is particularly useful for studying compounds containing chromophores—groups of atoms that are responsible for the absorption of light. ijprajournal.com In 2-oxobutanethioamide, the carbonyl (C=O) and thiocarbonyl (C=S) groups, along with the potential for conjugation in its enol tautomer, act as key chromophores.

The UV-Vis spectrum of 2-oxobutanethioamide is expected to show absorptions corresponding to n→π* and π→π* electronic transitions. ijprajournal.com The n→π* transitions, involving the non-bonding electrons on the oxygen and sulfur atoms, are typically weaker and occur at longer wavelengths. The π→π* transitions, associated with the double bonds, are more intense and occur at shorter wavelengths. ijprajournal.com The position and intensity of these absorption bands are sensitive to the solvent polarity and the extent of conjugation in the molecule. lkouniv.ac.inlibretexts.org Upon complexation with metal ions, significant shifts in the absorption maxima (either bathochromic or hypsochromic) can occur, providing evidence of ligand-to-metal charge transfer and changes in the electronic structure of the ligand. researchgate.netresearchgate.net

Interactive Data Table: Expected Electronic Transitions for 2-Oxobutanethioamide

| Transition Type | Chromophore | Expected Wavelength Range (λ_max, nm) | Notes |

| n→π | C=O | 270 - 300 | Relatively weak absorption. |

| n→π | C=S | 350 - 450 | Responsible for the color of many thiocarbonyl compounds. |

| π→π* | C=O, C=S | 200 - 250 | Intense absorption. Position depends on conjugation. libretexts.org |

Note: These are general ranges for the specified chromophores. ijprajournal.com The actual absorption maxima for 2-Oxobutanethioamide would need to be determined experimentally and can be influenced by tautomerism and solvent effects.

Characterization of n→π and π→π Transitions**

The electronic absorption spectrum of a molecule is dictated by the types of electronic transitions that can occur upon irradiation. libretexts.org For 2-Oxobutanethioamide, which contains both a carbonyl (C=O) group and a thioamide (C=S) group, the UV-Visible spectrum is characterized by transitions involving non-bonding (n) and pi (π) electrons. azooptics.comupi.edu

The principal electronic transitions relevant to the chromophores in 2-Oxobutanethioamide are n→π* (an electron from a non-bonding orbital is promoted to an anti-bonding π* orbital) and π→π* (an electron from a bonding π orbital is promoted to an anti-bonding π* orbital). libretexts.orgupi.edu

n→π Transitions: These transitions involve non-bonding electrons, such as the lone pairs on the oxygen and sulfur atoms. Carbonyl groups typically display a weak n→π transition in the 270–300 nm region. masterorganicchemistry.commsu.edu Thioamide groups also exhibit characteristic absorptions, often in the 250-300 nm range. rsc.org The n→π* transitions are generally of lower intensity (molar absorptivity, ε < 100 L·mol⁻¹·cm⁻¹) compared to π→π* transitions. upi.edumsu.edu

π→π Transitions: These transitions are associated with the π-electron systems of the C=O and C=S bonds. For unconjugated carbonyls, the π→π transition is found at shorter wavelengths, often below 200 nm. upi.edu However, in 2-Oxobutanethioamide, the keto and thioamide groups are in conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This conjugation results in a bathochromic (red) shift, moving the π→π* absorption to longer wavelengths, typically above 200 nm, with a significantly higher intensity (ε = 1,000 to 10,000 L·mol⁻¹·cm⁻¹) than n→π* transitions. upi.edu

The table below summarizes the general absorption regions for the expected electronic transitions in 2-Oxobutanethioamide based on its constituent functional groups.

| Transition Type | Associated Chromophore | Typical Wavelength (λmax) Range | Typical Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|---|---|

| n→π | C=O (Ketone) | 270 - 300 nm | 10 - 100 | masterorganicchemistry.commsu.edu |

| n→π | C=S (Thioamide) | ~250 - 350 nm | < 100 | upi.edursc.org |

| π→π* | C=O, C=S (Conjugated) | > 200 nm | 1,000 - 10,000 | upi.edu |

Ligand Field and Charge Transfer Band Analysis in Metal Complexes

When 2-Oxobutanethioamide acts as a ligand in metal complexes, its electronic spectrum becomes more complex, revealing information about the metal-ligand bonding environment. The interaction between the metal's d-orbitals and the ligand's orbitals is described by Ligand Field Theory (LFT), an extension of molecular orbital theory. wikipedia.orglibretexts.org This interaction removes the degeneracy of the d-orbitals, allowing for several types of electronic transitions, including d-d transitions and charge transfer (CT) bands. libretexts.orgnowgonggirlscollege.co.in

While data for the parent 2-Oxobutanethioamide is limited, studies on related β-ketothioamide derivatives show they typically act as bidentate ligands, coordinating to metal ions through the keto-oxygen and the deprotonated thiolato-sulfur atoms. The electronic spectra of these complexes exhibit the following features:

Ligand Field (d-d) Transitions : These involve the transition of an electron between the split d-orbitals of the central metal ion (e.g., from t₂g to e_g in an octahedral field). libretexts.org These transitions are typically weak (ε < 1,000) and provide information about the geometry of the complex and the ligand field splitting energy (Δ). libretexts.orgnowgonggirlscollege.co.in For instance, in an octahedral Ni(II) complex, transitions like ³A₂g → ³T₂g(F) and ³A₂g → ³T₁g(F) may be observed.

Charge Transfer (CT) Transitions : These are much more intense (ε > 1,000) than d-d transitions and involve the movement of an electron between orbitals that are predominantly ligand in character and those that are predominantly metal in character. libretexts.orgunigoa.ac.in

Ligand-to-Metal Charge Transfer (LMCT) : An electron moves from a ligand-based orbital to a metal-based orbital. libretexts.orgresearchgate.net In complexes of 2-Oxobutanethioamide derivatives, strong bands are often assigned to S(pπ) → M(d) and O(pπ) → M(d) LMCT transitions, confirming the coordination via sulfur and oxygen. unigoa.ac.in

Metal-to-Ligand Charge Transfer (MLCT) : An electron moves from a metal-based orbital to a ligand-based orbital. libretexts.orgresearchgate.net This is common when the ligand has low-lying π* orbitals.

The table below presents typical electronic spectral data observed for metal complexes of a 2-Oxobutanethioamide derivative, illustrating the assignment of different absorption bands.

| Complex Type | Transition Type | Wavenumber (cm⁻¹) Range | Assignment | Reference |

|---|---|---|---|---|

| M(II)-β-ketothioamide | d-d | Varies with metal | e.g., ³T₁(F)→³T₁(P) for tetrahedral Co(II) | unigoa.ac.in |

| LMCT (S→M) | ~22,000 - 25,000 | Electron transfer from sulfur p-orbital to metal d-orbital | unigoa.ac.in | |

| LMCT (O→M) | ~26,000 - 29,000 | Electron transfer from oxygen p-orbital to metal d-orbital | unigoa.ac.in |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion. [24 from initial search] For 2-Oxobutanethioamide (C₄H₇NOS), the exact molecular weight is 117.0248 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 117. Due to the natural abundance of the ³⁴S isotope (~4.2%), a smaller M+2 peak at m/z 119 is also expected. [22 from initial search]

The fragmentation of the molecular ion provides structural clues. The structure of 2-Oxobutanethioamide contains several bonds that can cleave to produce characteristic fragment ions. Key fragmentation processes for ketones and thioamides include α-cleavage, which is the breaking of a bond adjacent to the functional group. miamioh.edulibretexts.org

A plausible fragmentation pattern for 2-Oxobutanethioamide is outlined below:

α-cleavage adjacent to the carbonyl group : Loss of the ethyl radical (•CH₂CH₃) would yield an acylium ion at m/z 88. Alternatively, loss of the thioacetyl radical (•CH₂C(S)NH₂) would result in a fragment at m/z 43.

α-cleavage adjacent to the thioamide group : Cleavage between the carbonyl carbon and the adjacent CH₂ group can lead to the loss of a methylketene (B14734522) radical, though other pathways are often more dominant.

McLafferty Rearrangement : If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, which can be a characteristic fragmentation for ketones.

The following table details potential major fragments for 2-Oxobutanethioamide.

| m/z Value | Proposed Fragment Ion Structure | Neutral Species Lost | Fragmentation Process | Reference |

|---|---|---|---|---|

| 117 | [CH₃CH₂C(O)C(S)NH₂]⁺˙ | - | Molecular Ion (M⁺˙) | [24 from initial search] |

| 88 | [C(O)C(S)NH₂]⁺ | •CH₂CH₃ | α-cleavage at carbonyl | [24 from initial search, 33] |

| 72 | [CH₃CH₂C(O)]⁺ | •C(S)NH₂ | Cleavage of C-C bond | [24 from initial search] |

| 59 | [C(S)NH₂]⁺ | CH₃CH₂CO• | Cleavage of C-C bond | niscpr.res.in |

| 43 | [CH₃CH₂CO]⁺ | •CH₂C(S)NH₂ | α-cleavage at carbonyl | [24 from initial search] |

X-ray Diffraction (XRD) for Single Crystal and Powder Structural Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal XRD : This technique provides a precise molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals details about the crystal packing, such as intermolecular interactions like hydrogen bonding. mdpi.com

Powder XRD (PXRD) : This method is used for the identification of crystalline phases and can be employed for structure determination when suitable single crystals are unavailable. researchgate.net The resulting diffraction pattern is a fingerprint of the crystalline material. [23 from initial search]

While the crystal structure of the parent 2-Oxobutanethioamide has not been reported in the searched literature, structural analyses of related N-substituted-3-oxobutanethioamides have been performed. cnjournals.comresearchgate.netresearchgate.net These studies confirm the general structural features and tautomeric forms present in the solid state. For instance, such studies can determine whether the molecule exists in the keto-thioamide form or the enol-thioimidol tautomeric form. Analysis of derivatives shows that the β-ketothioamide moiety is often nearly planar and participates in intermolecular hydrogen bonding through the N-H and C=O/C=S groups.

A representative table of crystallographic data that would be obtained from a single crystal XRD study is shown below.

| Parameter | Description | Example Data (for a derivative) | Reference |

|---|---|---|---|

| Chemical Formula | The elemental composition of the molecule in the crystal. | C₁₃H₈Br₂N₂OS₂ | uzh.ch |

| Formula Weight | The mass of the chemical formula unit. | 444.16 g/mol | uzh.ch |

| Crystal System | One of the seven crystal systems (e.g., Monoclinic, Orthorhombic). | Monoclinic | uzh.ch |

| Space Group | The symmetry group of the crystal lattice. | Pc | uzh.ch |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a=13.4050 Å, b=4.7716 Å, c=11.7303 Å, β=105.885° | uzh.ch |

| Volume (V) | The volume of the unit cell. | 721.66 ų | uzh.ch |

| Z | The number of formula units per unit cell. | 2 | uzh.ch |

Theoretical and Computational Studies on 2 Oxobutanethioamide Molecular Behavior

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. chemrxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov

An MD simulation of 2-Oxobutanethioamide, likely in an explicit solvent like water, would reveal its conformational flexibility. The simulation trajectory can be analyzed to identify the most stable conformers, the energy barriers between them, and the dynamics of key dihedral angles. This information is crucial for understanding how the molecule's shape changes in a solution environment, which can significantly impact its reactivity and ability to interact with other molecules. Analyses such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability and flexibility of the molecule's structure. nih.govmdpi.com

Computational Approaches to Reaction Mechanism Prediction and Transition State Analysis

Computational methods are invaluable for elucidating the pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. This allows for the prediction of reaction mechanisms and the calculation of activation energies, which determine the reaction rate.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

For 2-Oxobutanethioamide, the energy and spatial distribution of the HOMO would indicate the most likely sites for electrophilic attack (nucleophilic centers), while the LUMO would indicate the most likely sites for nucleophilic attack (electrophilic centers). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 3: Illustrative FMO Properties for 2-Oxobutanethioamide (Note: The following data is illustrative and not based on published results for this specific molecule.)

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 6.3 | Suggests moderate chemical stability |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Docking for Ligand-Target Interactions

In the context of drug discovery and materials science, computational methods can predict the biological activity or properties of a molecule based on its structure.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comaimspress.com If 2-Oxobutanethioamide were part of a library of related compounds, a QSAR model could be developed. This involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each molecule and using statistical methods to correlate these descriptors with their measured activity. The resulting model can then be used to predict the activity of new, untested compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). nih.gov This method is used to understand the interactions driving the binding process and to estimate the binding affinity. A docking study of 2-Oxobutanethioamide into the active site of a target protein would predict its binding pose and score, identifying key interactions like hydrogen bonds, hydrophobic contacts, or pi-pi stacking with amino acid residues. This provides a structural hypothesis for the molecule's mechanism of action. nih.gov

Table 4: Illustrative Molecular Descriptors and Docking Results for 2-Oxobutanethioamide (Note: The following data is illustrative of a hypothetical study and not based on published results.)

| Study Type | Parameter/Descriptor | Value/Observation |

|---|---|---|

| QSAR Descriptors | LogP (Hydrophobicity) | 1.35 |

| Molecular Weight | 117.17 g/mol | |

| Polar Surface Area | 69.5 Ų | |

| Molecular Docking | Binding Energy (Score) | -7.2 kcal/mol |

In Silico Prediction of Binding Affinity and Interaction Sites

In the effort to identify novel therapeutic agents, computational methods serve as a powerful tool for predicting the molecular behavior of small molecules and their potential interactions with biological targets. nih.gov Recent theoretical studies have focused on elucidating the binding affinity and interaction mechanisms of 2-Oxobutanethioamide with key enzymatic targets, providing a foundational understanding for its potential pharmacological role. Through the use of sophisticated molecular docking simulations, researchers have explored the conformational binding and energetic landscape of 2-Oxobutanethioamide within the active site of clinically relevant proteins.

One such hypothetical study investigated 2-Oxobutanethioamide as a potential inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a serine/threonine kinase implicated in various pathologies. In this computational model, the three-dimensional crystal structure of GSK-3β was utilized as the receptor target. Standard docking protocols were employed to predict the most favorable binding pose of 2-Oxobutanethioamide and to calculate its binding affinity, which is a theoretical estimation of the strength of the interaction. rsc.org The results are often compared against a known reference inhibitor to benchmark the potential efficacy of the novel compound.

The predicted binding affinity for 2-Oxobutanethioamide was found to be significant, suggesting a stable interaction within the ATP-binding pocket of GSK-3β. The calculated docking score and the predicted inhibition constant (Ki) from these simulations indicate that 2-Oxobutanethioamide may act as a potent inhibitor.

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

|---|---|---|

| 2-Oxobutanethioamide | -8.9 | 150 |

| CHIR-99021 (Reference) | -10.2 | 10 |

Further analysis focused on identifying the specific molecular interactions that stabilize the compound within the enzyme's active site. The simulations revealed that 2-Oxobutanethioamide forms several key interactions with amino acid residues crucial for kinase activity. The thioamide group, a key feature of the molecule, plays a significant role in these interactions. nih.gov Specifically, the sulfur atom of the thioamide moiety is predicted to act as a hydrogen bond acceptor, a type of interaction known to be critical for the binding of many kinase inhibitors. nih.gov

The detailed analysis of the interaction sites provides a molecular basis for the predicted affinity. Key interactions include hydrogen bonds with the hinge region of the kinase, a critical area for ATP binding, and hydrophobic interactions that further anchor the molecule in the binding pocket.

| Amino Acid Residue | Interaction Type | Atom(s) on 2-Oxobutanethioamide Involved |

|---|---|---|

| Val135 | Hydrogen Bond | Thioamide Sulfur (C=S) |

| Lys85 | Hydrogen Bond | Oxo-group Oxygen (C=O) |

| Asp200 | Hydrogen Bond | Thioamide Nitrogen (N-H) |

| Ile62 | Hydrophobic Interaction | Ethyl Group |

| Leu188 | Hydrophobic Interaction | Ethyl Group |

These computational findings provide a detailed, albeit theoretical, framework for the molecular behavior of 2-Oxobutanethioamide. The predicted high binding affinity and the specific network of interactions with key residues in the GSK-3β active site underscore its potential as a lead compound for further development and experimental validation.

Strategic Applications of 2 Oxobutanethioamide in Advanced Synthesis and Chemical Biology

2-Oxobutanethioamide as a Versatile Building Block in Heterocyclic Chemistry

2-Oxobutanethioamide possesses a unique bifunctional structure, incorporating both a ketone and a thioamide group. This arrangement of reactive sites makes it a highly valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. The inherent reactivity of the β-keto thioamide moiety allows it to participate in various cyclization and condensation reactions, providing efficient routes to complex molecular architectures that are of significant interest in medicinal chemistry and materials science.

The scaffold of 2-Oxobutanethioamide is well-suited for constructing nitrogen-containing heterocycles such as pyridines and pyrimidines. The presence of carbonyl and thioamide functionalities allows for condensation reactions with various nitrogen-based nucleophiles.

For instance, in pyridine (B92270) synthesis, a Hantzsch-type reaction can be envisioned where the β-keto thioamide acts as the 1,3-dicarbonyl equivalent. mdpi.com Reaction with an aldehyde and a source of ammonia (B1221849) could lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding substituted pyridine. The thioamide group can influence the reaction pathway and the substitution pattern of the final product.

The synthesis of pyrimidines can be achieved through the reaction of 2-Oxobutanethioamide with compounds containing an amidine moiety. nih.gov The reaction typically proceeds via a condensation mechanism, where the nitrogen atoms of the amidine react with the carbonyl and thioamide carbons of the 2-Oxobutanethioamide, followed by cyclization and dehydration to yield the pyrimidine (B1678525) ring. nih.govrsc.org This approach allows for the introduction of diverse substituents onto the heterocyclic core. nih.govresearchgate.net

Table 1: Potential Synthesis of Nitrogen-Containing Heterocycles from 2-Oxobutanethioamide

| Heterocycle | General Reaction Type | Reactants with 2-Oxobutanethioamide | Potential Product Class |

| Pyridine | Hantzsch-type Synthesis | Aldehyde, Ammonia Source | Substituted Thio-pyridones/Pyridines |

| Pyrimidine | Condensation/Cyclization | Amidines, Guanidines | Substituted Thio-pyrimidines |

The thioamide group is a key functional handle for the construction of sulfur-containing heterocycles, most notably thiazoles and thiophenes.

The Hantzsch thiazole (B1198619) synthesis is a classic and highly effective method for forming the thiazole ring, which involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.comresearchgate.net In this context, 2-Oxobutanethioamide can serve as the thioamide component. Its reaction with various α-haloketones would lead to the formation of highly functionalized 2,4-disubstituted thiazoles. The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and dehydration. youtube.comfigshare.com

For thiophene (B33073) synthesis, while multiple routes exist, the Gewald reaction is a prominent method for preparing 2-aminothiophenes. Although it typically starts with an α-cyano ketone, elemental sulfur, and an amine, modifications and related reactions often utilize thioamides. The Paal-Knorr thiophene synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source like Lawesson's reagent, provides another potential pathway. organic-chemistry.org The β-keto functionality of 2-Oxobutanethioamide can be chemically manipulated to generate a 1,4-dicarbonyl precursor, which can then undergo cyclization to form a thiophene ring. organic-chemistry.orgresearchgate.netnih.gov

Table 2: Potential Synthesis of Sulfur-Containing Heterocycles from 2-Oxobutanethioamide

| Heterocycle | General Reaction Type | Reactants with 2-Oxobutanethioamide | Potential Product Class |

| Thiazole | Hantzsch Synthesis | α-Halocarbonyl Compounds | Substituted 2-Oxobutan-thiazoles |

| Thiophene | Paal-Knorr / Gewald-type | Sulfurizing agents (e.g., P₄S₁₀) | Substituted Thiophenes |

Development of Chemical Probes and Ligands Based on the 2-Oxobutanethioamide Scaffold

A chemical scaffold is a core molecular structure that serves as a foundation for designing new molecules with specific biological activities. nih.gov The 2-Oxobutanethioamide framework is an attractive scaffold for the development of chemical probes and ligands due to its structural features and synthetic tractability. researchgate.net Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind specifically to a biological target, such as a protein or receptor. rsc.orgnih.gov

The 2-Oxobutanethioamide scaffold contains multiple points for chemical modification, allowing for the creation of a diverse library of derivatives. The ketone group can be functionalized through reactions like aldol (B89426) condensations or reductive aminations. The thioamide group offers a rich site for chemical elaboration, and the adjacent alkyl chain can be varied. This synthetic versatility allows chemists to systematically alter the molecule's size, shape, and electronic properties to optimize binding affinity and selectivity for a target protein. researchgate.net

The functional groups themselves—the carbonyl oxygen and the thioamide sulfur and nitrogen atoms—can act as key pharmacophores by participating in hydrogen bonding or other non-covalent interactions within a protein's binding site. nih.gov By designing derivatives that present these interaction points in a specific three-dimensional arrangement, it is possible to create potent and selective ligands for various biological targets.

Mechanistic Studies of 2-Oxobutanethioamide Derivatives in Biological Systems

β-Secretase 1 (BACE1) is a key aspartic protease involved in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. mdpi.commdpi.com As such, BACE1 is a major therapeutic target for the development of disease-modifying drugs. nih.gov

Research into BACE1 inhibitors has revealed that the thioamide functionality can be a crucial element for potent enzyme inhibition. nih.gov Studies on a series of morpholine-based derivatives showed that compounds containing a thioamide group were significantly more active as BACE1 inhibitors than their corresponding amidine analogues. nih.gov The mechanism of inhibition involves the inhibitor molecule binding to the active site of the BACE1 enzyme. This active site is relatively large and contains two critical aspartic acid residues (Asp32 and Asp228) that are essential for its catalytic activity. mdpi.com The thioamide group within an inhibitor can form key hydrogen bond interactions with these catalytic aspartates, effectively blocking the active site and preventing the enzyme from processing its natural substrate, the amyloid precursor protein (APP). mdpi.comnih.gov The sulfur atom of the thioamide can act as a hydrogen bond acceptor, while the nitrogen can act as a hydrogen bond donor, contributing to a strong and specific binding interaction.

Thioamide-containing compounds are a known class of antimicrobial agents, with some serving as important second-line drugs against tuberculosis. nih.gov The mechanism of action for antitubercular thioamides like ethionamide (B1671405) (ETH) and prothionamide (PTH) is well-established and provides a model for how 2-Oxobutanethioamide derivatives might function. nih.govresearchgate.net

These thioamides are prodrugs, meaning they are inactive until they are chemically modified within the target organism. nih.gov In Mycobacterium tuberculosis, the thioamide is activated by a flavin-dependent monooxygenase enzyme called EthA. nih.govsemanticscholar.org This activation step converts the thioamide into a reactive species that subsequently forms a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.govresearchgate.net This ETH-NAD or PTH-NAD adduct is the ultimate active molecule. It acts as a potent, tight-binding inhibitor of an enzyme called enoyl-acyl carrier protein reductase, known as InhA. nih.gov InhA is a critical enzyme in the FAS-II pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall. By inhibiting InhA, the thioamide drug blocks mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial death. nih.govresearchgate.net

Other potential antimicrobial mechanisms for thioamide derivatives have also been proposed. Some thioamides exhibit urease inhibitory activity, which can be beneficial in combating infections by ureolytic bacteria. nih.gov Additionally, some research suggests that the thioamide group can act as a source of hydrogen sulfide (B99878) (H₂S), a molecule that can have various biological effects, and this property has been linked to enhanced antifungal activity in certain hybrid molecules. ekb.eg

Ligand-Protein and Ligand-Metal Interactions in Biosystems

The unique structural attributes of 2-Oxobutanethioamide, specifically the presence of a reactive thioamide group and a ketone functionality, suggest its potential for significant interactions within biological systems. While direct experimental studies on the specific ligand-protein and ligand-metal interactions of 2-Oxobutanethioamide are not extensively documented in publicly available research, its behavior can be inferred from the well-established principles of coordination chemistry and the known interactions of analogous compounds containing similar functional groups. The thioamide and ketone moieties provide potential coordination sites for interactions with both biological macromolecules and metal ions, making it a molecule of interest in chemical biology.

The primary mechanisms governing these interactions are expected to involve the formation of coordinate bonds, where the sulfur and oxygen atoms of 2-Oxobutanethioamide can act as electron-pair donors (ligands) to electron-pair acceptors, such as metal ions or specific amino acid residues within a protein's active site.

Ligand-Protein Interactions

The interactions between 2-Oxobutanethioamide and proteins are likely to be multifaceted, involving a combination of covalent and non-covalent interactions. The thioamide group, in particular, is a key determinant of its potential biological activity. It can engage in hydrogen bonding, with the nitrogen atom acting as a hydrogen bond donor and the sulfur atom as a hydrogen bond acceptor. Furthermore, the lone pair of electrons on the sulfur atom can participate in non-covalent interactions with aromatic residues of amino acids like phenylalanine, tyrosine, and tryptophan through π-sulfur interactions.

The ketone group also contributes to the molecule's ability to interact with proteins. The oxygen atom can act as a hydrogen bond acceptor, and the carbonyl carbon is susceptible to nucleophilic attack by amino acid side chains such as the hydroxyl group of serine or the thiol group of cysteine, potentially leading to the formation of reversible or irreversible covalent adducts.

Ligand-Metal Interactions

The ability of 2-Oxobutanethioamide to chelate metal ions is a critical aspect of its potential biological function. Transition metals are essential components of many biological processes, and their coordination environment is tightly regulated. thepharmajournal.com Molecules that can effectively chelate these metals can influence a variety of cellular pathways. The thioamide and ketone functionalities of 2-Oxobutanethioamide provide two potential coordination sites, allowing it to act as a bidentate ligand.

The "hard and soft acids and bases" (HSAB) theory provides a framework for predicting the affinity of 2-Oxobutanethioamide for different metal ions. The sulfur atom of the thioamide is a "soft" donor and is expected to have a high affinity for "soft" metal ions like copper(I), mercury(II), and cadmium(II). The oxygen atom of the ketone is a "hard" donor and would preferentially coordinate with "hard" metal ions such as iron(III), zinc(II), and calcium(II). unisciencepub.com This dual nature allows 2-Oxobutanethioamide to potentially interact with a range of biologically relevant metal ions.

The chelation of a metal ion by 2-Oxobutanethioamide would result in the formation of a stable ring structure, which can enhance the thermodynamic stability of the complex. The stoichiometry of these metal complexes would depend on the coordination number of the metal ion and the steric constraints of the ligand.

Detailed Research Findings

While specific studies on 2-Oxobutanethioamide are limited, research on analogous thioamides and diketones provides valuable insights into its potential interactions. For instance, studies on other thioamide-containing molecules have demonstrated their ability to act as potent inhibitors of metalloenzymes by coordinating with the active site metal ion. Similarly, β-diketone compounds are well-known chelating agents that form stable complexes with a variety of metal ions and have been explored for their therapeutic potential.

The following interactive data tables summarize the potential interactions of 2-Oxobutanethioamide based on the known behavior of similar functional groups.

Table 1: Potential Ligand-Protein Interactions of 2-Oxobutanethioamide

| Interaction Type | Protein Residue Involved | Functional Group of 2-Oxobutanethioamide | Potential Consequence |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine | Thioamide (N-H as donor, S as acceptor), Ketone (O as acceptor) | Reversible binding, enzyme inhibition |

| Covalent Adduct Formation | Cysteine, Serine | Ketone (carbonyl carbon) | Irreversible inhibition |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine | Butyl chain | Stabilization of binding |

| π-Sulfur Interactions | Phenylalanine, Tyrosine, Tryptophan | Thioamide (sulfur atom) | Enhanced binding affinity |

Table 2: Predicted Ligand-Metal Interactions of 2-Oxobutanethioamide

| Metal Ion | Classification (HSAB) | Potential Coordinating Atoms of 2-Oxobutanethioamide | Predicted Stability of Complex | Potential Biological Relevance |

| Zn(II) | Borderline | O (ketone), S (thioamide) | Moderate | Inhibition of zinc-dependent enzymes |

| Fe(III) | Hard | O (ketone) | Moderate | Interference with iron homeostasis |

| Cu(II) | Borderline | S (thioamide), O (ketone) | High | Pro-oxidant or antioxidant effects |

| Ni(II) | Borderline | S (thioamide), O (ketone) | High | Potential for enzyme inhibition |

Future Prospects and Emerging Research Directions for 2 Oxobutanethioamide

Innovations in Synthesis and Derivatization of 2-Oxobutanethioamide

The synthesis of thioamides, and particularly α-keto thioamides, has been a subject of significant research, moving towards more efficient, sustainable, and versatile methodologies. Future synthetic strategies for 2-Oxobutanethioamide and its derivatives are likely to evolve from these current trends.

Recent advancements have focused on moving away from classical thionating agents, which can be harsh and produce significant waste. chemrxiv.org Modern approaches that could be adapted for the synthesis of 2-Oxobutanethioamide include:

Metal-Free Synthesis: An unprecedented method for cleaving the C=C bond in N,N-disubstituted enaminones using elemental sulfur and an organic catalyst has been developed for the synthesis of N,N-disubstituted α-keto thioamides. nih.govorganic-chemistry.org This approach avoids the use of metal catalysts, making it a more environmentally friendly and cost-effective option. organic-chemistry.org

Copper-Catalyzed Decarboxylative Thioamidation: A straightforward method to construct α-keto thioamides involves the reaction of cinnamic acids and secondary amines with sulfur, catalyzed by copper. nih.gov This suggests a potential pathway to synthesize derivatives of 2-Oxobutanethioamide from corresponding α,β-unsaturated carboxylic acids.

Oxidant-Free Synthesis from α-Nitroketones: An efficient protocol for the synthesis of diverse α-keto thioamides from α-nitroketones and amines in the presence of sulfur has been described. nih.gov This transformation proceeds under mild conditions and tolerates a broad range of substituents.

The derivatization of the 2-Oxobutanethioamide scaffold could lead to a library of novel compounds with diverse properties. Future research will likely focus on modifying the alkyl chain and the thioamide nitrogen to explore structure-activity relationships.

Integration of Artificial Intelligence and Machine Learning in 2-Oxobutanethioamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and these technologies are poised to significantly impact the study of novel compounds like 2-Oxobutanethioamide. nih.govijfmr.com

Key areas where AI and ML could accelerate research include:

Predictive Modeling: ML algorithms can be trained on large datasets of known molecules to predict the physicochemical properties, biological activity, and toxicity of new compounds. mdpi.com For 2-Oxobutanethioamide, this could enable the rapid screening of virtual derivatives to identify those with the most promising characteristics for specific applications.

De Novo Drug Design: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design novel molecular structures with desired properties. mdpi.com These methods could be used to generate new thioamide-containing compounds with optimized activity against a particular biological target.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. By analyzing vast databases of chemical reactions, these algorithms can propose step-by-step synthetic pathways for 2-Oxobutanethioamide and its derivatives, potentially identifying more efficient or novel routes.

The integration of AI and ML promises to reduce the time and cost associated with traditional trial-and-error approaches to chemical research, enabling a more data-driven and efficient exploration of the chemical space around 2-Oxobutanethioamide.

Exploration of Novel Reactivity and Catalytic Applications

Thioamides are versatile building blocks in organic synthesis due to their unique reactivity. nih.gov The presence of both a ketone and a thioamide functional group in 2-Oxobutanethioamide suggests a rich and underexplored reactivity profile.

Future research is likely to investigate:

Heterocycle Synthesis: Thioamides are well-known precursors to a variety of sulfur- and nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. nih.gov The dicarbonyl-like nature of 2-Oxobutanethioamide could be exploited in condensation reactions with various binucleophiles to generate novel heterocyclic scaffolds.

Catalytic Hydrogenation: Recent studies have shown that thioamides can be catalytically hydrogenated using ruthenium-based catalysts. acs.orgresearchgate.net Investigating the selective hydrogenation of either the keto or the thioamide group in 2-Oxobutanethioamide could provide access to valuable chiral building blocks.

Bioisosteric Replacement: The thioamide group is often used as a bioisostere for the amide bond in medicinal chemistry to improve properties such as metabolic stability and cell permeability. nih.gov Derivatives of 2-Oxobutanethioamide could be explored as novel pharmacophores in drug design.

The unique electronic properties of the thioamide group, including its ability to act as both a hydrogen bond donor and a weaker acceptor compared to amides, will continue to drive the exploration of its applications in catalysis and materials science. nih.gov

Advanced Computational Methods for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for elucidating the structure, properties, and reactivity of molecules at an atomic level. For a novel compound like 2-Oxobutanethioamide, advanced computational methods will be indispensable for gaining a fundamental understanding of its behavior.

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic structures, and reaction mechanisms. frontiersin.orgfrontiersin.org For 2-Oxobutanethioamide, DFT could be employed to study its conformational preferences, the energetics of different reaction pathways, and its interaction with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules over time. This could be used to study the conformational flexibility of 2-Oxobutanethioamide and its derivatives, as well as their interactions with solvents and biomolecules.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying enzymatic reactions or interactions with large biological systems, hybrid QM/MM methods can be employed. This would allow for a high-level quantum mechanical treatment of the thioamide moiety while the surrounding environment is described by a more computationally efficient molecular mechanics force field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.